
GSK-626616
概要
説明
GSK626616は、二重特異性チロシンリン酸化調節キナーゼ3(DYRK3)の強力で選択的な阻害剤です。 この化合物は、赤血球が生成されるプロセスである赤血球生成を促進することにより、貧血の治療に大きな可能性を示しています .
準備方法
GSK626616の合成には、ハイスループットスクリーニングとリード最適化の取り組みが含まれています。この化合物はチアゾリジノン誘導体であり、その調製には次の手順が含まれます。
チアゾリジノンコアの形成: これは、特定の条件下でキノキサリン誘導体とジクロロアニリン誘導体を反応させることから始まります。
リード化合物の最適化: この手順には、化合物の効力、選択性、およびバイオアベイラビリティを高めるための改変が含まれます
化学反応の分析
GSK626616は、いくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
置換: この化合物は、置換反応を受けることができ、特定の原子または基が他の原子または基に置換されて新しい誘導体を形成します.
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、通常、官能基が変化した元の化合物の修飾されたバージョンです .
科学研究への応用
GSK626616は、広範囲の科学研究への応用があります。
化学: この化合物は、二重特異性チロシンリン酸化調節キナーゼの阻害を研究するためのツールとして使用されます。
生物学: これは、細胞プロセス、特に赤血球生成におけるDYRK3の役割を調査するために使用されます。
医学: GSK626616は、貧血および赤血球生成に関連する他の状態の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
Neuroblastoma Treatment
Recent studies have highlighted the role of DYRK3 in neuroblastoma cell proliferation and tumor growth. GSK-626616 has been identified as a critical modulator in this context, potentially providing a novel therapeutic avenue for neuroblastoma treatment . The inhibition of DYRK3 by this compound leads to reduced cell viability and proliferation in neuroblastoma models.
Other Cancers
This compound has also been implicated in the regulation of other cancer types through its action on DYRKs. For instance, DYRK2 has been recognized as a tumor suppressor across various cancers, and inhibitors like this compound may enhance the efficacy of existing therapies by modulating the activity of this kinase .
Applications in Hematology
This compound has shown promise in enhancing hemoglobin levels in anemic mice models. Its ability to stimulate CFU-E formation indicates potential applications in treating anemia through increased red blood cell production . This application is particularly relevant for patients with chronic kidney disease or those undergoing chemotherapy who often experience anemia.
Phase Separation and Mitosis
This compound plays a role in regulating phase separation dynamics within cells during mitosis. It inhibits condensate disassembly, thereby affecting cellular processes that rely on liquid-liquid phase separation . This mechanism is crucial for understanding cellular organization and function during cell division.
Stress Granule Dynamics
Research indicates that this compound influences stress granule dynamics by modulating DYRK3 activity, which is linked to mTORC1 signaling pathways . This could have implications for diseases characterized by stress granule dysregulation, such as neurodegenerative disorders.
Case Studies and Research Findings
作用機序
GSK626616は、二重特異性チロシンリン酸化調節キナーゼ3(DYRK3)の活性を阻害することにより、その効果を発揮します。この阻害は、赤血球に分化する前駆細胞である赤血球系前駆細胞の数の増加につながります。 この化合物は、赤血球生成を刺激するホルモンであるエリスロポエチンの効果を高め、赤血球生成を促進します .
類似の化合物との比較
GSK626616は、DYRK3阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
DYRK1A阻害剤: これらの化合物は、二重特異性チロシンリン酸化調節キナーゼファミリーの別のメンバーを阻害し、異なる生物学的効果を持っています。
DYRK2阻害剤: これらの化合物は、DYRKファミリーの別のメンバーを阻害し、さまざまな治療的コンテキストで使用されています
類似化合物との比較
GSK626616 is unique in its high selectivity and potency as a DYRK3 inhibitor. Similar compounds include:
DYRK1A inhibitors: These compounds inhibit a different member of the dual-specificity tyrosine phosphorylation-regulated kinase family and have different biological effects.
DYRK2 inhibitors: These compounds also inhibit a different member of the DYRK family and are used in different therapeutic contexts
GSK626616 stands out due to its specific targeting of DYRK3 and its potential therapeutic applications in anemia treatment .
生物活性
GSK-626616 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly targeting DYRK3 with an IC50 of 0.7 nM. This compound has garnered attention due to its significant biological activities, including effects on erythropoiesis and potential therapeutic applications in anemia and cancer.
Inhibition of DYRK Kinases
This compound demonstrates high selectivity for DYRK family kinases, exhibiting approximately 20-fold selectivity over casein kinase 2 and negligible activity against a panel of 451 other kinases screened. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Effects on Erythropoiesis
This compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, suggesting its role in promoting erythropoiesis. In preclinical studies, administration of this compound to anemic mice resulted in increased hemoglobin levels, indicating its potential use as a treatment for anemia .
Stress Granule Dynamics
In cell culture studies, this compound has been shown to prolong the presence of stress granules (SGs) under oxidative stress conditions. It effectively inhibits SG dissolution, which is critical for cellular response to stress. The compound was identified as one of the most potent inhibitors in a screening assay designed to evaluate compounds' ability to affect SG dynamics .
The biological activity of this compound is linked to its ability to modulate signaling pathways associated with mRNA metabolism and protein synthesis. Specifically, it affects the phosphorylation state of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in translational control during stress responses .
Erythropoiesis Enhancement Study
In a study focused on anemia treatment, this compound was administered to mice with induced anemia. The results indicated a statistically significant increase in hemoglobin levels compared to vehicle-treated controls, supporting its potential application in clinical settings for anemia management .
Stress Granule Dissolution Inhibition
Research involving HeLa cells demonstrated that this compound effectively delayed SG dissolution after oxidative stress exposure. The compound was tested alongside various other inhibitors, showing superior efficacy at lower concentrations. This property may have implications for diseases characterized by dysregulated SG dynamics, such as neurodegenerative disorders .
Table 1: In Vitro Kinase Profiling of this compound
Kinase Family | IC50 (nM) | Selectivity Ratio |
---|---|---|
DYRK1 | 0.7 | High |
DYRK2 | 0.7 | High |
DYRK3 | 0.7 | High |
Casein Kinase 2 | >14 | ~20-fold |
Other Kinases | Negligible | - |
Table 2: Effects of this compound on Hemoglobin Levels in Anemic Mice
Treatment Group | Hemoglobin Level (g/dL) | Statistical Significance |
---|---|---|
Vehicle Control | 8.5 | - |
This compound (10 mg/kg) | 12.1 | p < 0.01 |
特性
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
Record name | GSK-626616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-626616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。